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Compound of Interest

Compound Name: rel-Hydroxy Itraconazole

Cat. No.: B15622575

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the
antifungal agent itraconazole to its major active metabolite, hydroxy itraconazole. The
document details the core biochemical pathways, presents quantitative pharmacokinetic and
enzymatic data, and outlines detailed experimental protocols for studying this critical metabolic

process.

Executive Summary

Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in
the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The
principal metabolic pathway is the hydroxylation of the sec-butyl side chain of the itraconazole
molecule, resulting in the formation of hydroxy itraconazole. This metabolite is not only
abundant, often exceeding the plasma concentrations of the parent drug, but also possesses
antifungal activity comparable to itraconazole. Consequently, hydroxy itraconazole significantly
contributes to the overall therapeutic and toxicological profile of itraconazole. Understanding
the nuances of this metabolic conversion is paramount for drug development, clinical
pharmacology, and the prediction of drug-drug interactions.

The Core Metabolic Pathway

The conversion of itraconazole to hydroxy itraconazole is a phase | metabolic reaction
catalyzed almost exclusively by CYP3A4. This enzyme is highly expressed in the liver and
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small intestine, making these the primary sites of itraconazole metabolism. The hydroxylation
reaction introduces a hydroxyl group onto the methyl group of the sec-butyl side chain attached
to the piperazine ring of the itraconazole molecule.

Beyond hydroxylation, itraconazole is also metabolized to other, less abundant metabolites via
CYP3A4, including keto-itraconazole and N-desalkyl-itraconazole.[1][2] Itraconazole itself is a
potent inhibitor of CYP3A4, leading to complex, non-linear pharmacokinetics and a high
potential for drug-drug interactions.[3] Both itraconazole and hydroxyitraconazole are also
inhibitors of the P-glycoprotein (P-gp) efflux transporter.[4]

The metabolism of itraconazole is stereoselective. Itraconazole is administered as a racemic
mixture of four stereoisomers. In vitro studies have shown that only two of these stereoisomers,
(2R,4S,2'R)-ITZ and (2R,4S,2'S)-ITZ, are significantly metabolized by CYP3A4 to hydroxy-ITZ,
keto-1TZ, and N-desalkyl-ITZ.[5]
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Figure 1: Metabolic pathway of Itraconazole.

Quantitative Data
Pharmacokinetic Parameters

The tables below summarize key pharmacokinetic parameters for itraconazole and hydroxy
itraconazole from representative studies in humans and rats. These values can vary depending
on the formulation, dose, and patient population.
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Table 1: Pharmacokinetic Parameters of Itraconazole and Hydroxy Itraconazole in Healthy
Human Subjects (Single Dose)

Hydroxy
Parameter Itraconazole Reference
Itraconazole

Cmax (ng/mL) 129 + 65 248 £ 73 [6]
AUCO0-o (ng-h/mL) 2280 + 1140 4860 + 1310 [6]
tv% (h) 21+5 24+ 4 [6]
Tmax (h) 40+£1.0 40+£1.0 [6]

Table 2: Steady-State Pharmacokinetic Parameters of Itraconazole and Hydroxy Itraconazole in
Healthy Human Subjects (Multiple Doses)

Hydroxy
Parameter Itraconazole Reference
Itraconazole

Cmax (ng/mL) 2050 + 680 3540 £ 990 [6]
Cmin (ng/mL) 1249 + 340 1790 + 210 [7]
AUCO0-24h (ng-h/mL) 34400 60200 [8]
t¥ (h) 34 - 42 ~24 [9]

Table 3: Pharmacokinetic Parameters of Itraconazole and 7-Hydroxyitraconazole in Rats (10

mg/kg Intravenous Dose)

7-
Parameter Itraconazole Hydroxyitraconazol Reference
e
AUCO0-24h
, 516 + 88.5 207 + 69.6 [10]
(Mg-min/mL)

In Vitro Enzyme Kinetics
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The following table presents key kinetic parameters for the interaction of itraconazole and its
metabolites with CYP3A4.

Table 4: In Vitro Kinetic Parameters for Itraconazole and its Metabolites with CYP3A4

Compound Parameter Value Reference
Itraconazole Km (unbound, nM) 3.9 [3]
CLint (mL/min/nmol
69.3 [3]
CYP3A4)
Ki (unbound, nM) 1.3 [3]
IC50 (unbound, nM) 6.1 [3]
Hydroxy Itraconazole Km (unbound, nM) 27 [3]
CLint (mL/min/nmol
19.8 [3]
CYP3A4)
Ki (unbound, nM) 14.4 [3]
IC50 (unbound, nM) 4.6 [3]
Keto-Itraconazole Km (unbound, nM) 1.4 [3]
CLint (mL/min/nmol
62.5 [3]
CYP3A4)
IC50 (unbound, nM) 7.0 [3]
N-Desalkyl-
IC50 (unbound, nM) 0.4 [3]

ltraconazole

Experimental Protocols

In Vitro Metabolism of Itraconazole using Human Liver

Microsomes

This protocol describes a typical experiment to study the metabolism of itraconazole in vitro.
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Objective: To determine the rate of formation of hydroxy itraconazole from itraconazole in the

presence of human liver microsomes.

Materials:

Pooled human liver microsomes (HLMSs)

Itraconazole stock solution (in DMSO or methanol)

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate
dehydrogenase, and NADP+)

Potassium phosphate buffer (pH 7.4)

Acetonitrile (for quenching the reaction)

Internal standard (e.qg., a structurally similar compound not present in the matrix)

LC-MS/MS system for analysis

Procedure:

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture
by adding potassium phosphate buffer, HLM suspension, and itraconazole stock solution.
The final protein concentration of HLMs is typically between 0.1 and 1 mg/mL, and the
itraconazole concentration can be varied to determine kinetic parameters.

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to
reach thermal equilibrium.

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating
system.

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60
minutes) in a shaking water bath. The incubation time should be within the linear range of
metabolite formation.
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o Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile
(typically 2-3 times the incubation volume) containing the internal standard.

e Sample Processing: Vortex the mixture vigorously and then centrifuge at high speed (e.g.,
14,000 rpm for 10 minutes) to pellet the precipitated proteins.

e Analysis: Transfer the supernatant to an autosampler vial for analysis of hydroxy
itraconazole concentration by a validated LC-MS/MS method.
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Figure 2: In Vitro Metabolism Workflow.
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In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for conducting a pharmacokinetic study of
itraconazole in rats.

Objective: To determine the plasma concentration-time profiles and pharmacokinetic
parameters of itraconazole and hydroxy itraconazole following oral administration to rats.

Materials:

Male Sprague-Dawley rats (or other appropriate strain)

« ltraconazole formulation for oral gavage

» Vehicle for formulation (e.g., polyethylene glycol)

» Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
e Centrifuge

o Freezer for plasma storage (-80°C)

e LC-MS/MS system for analysis

Procedure:

e Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the
study.

o Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access
to water.

e Dosing: Administer a single oral dose of the itraconazole formulation via gavage. A typical
dose for rats is 10 mg/kg.[11]

e Blood Sampling: Collect blood samples (approximately 100-200 uL) from the tail vein or
another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24,
and 48 hours post-dose).[11]
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e Plasma Preparation: Immediately transfer the blood into EDTA-coated tubes, mix gently, and
centrifuge (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

e Plasma Storage: Store the plasma samples at -80°C until analysis.

o Sample Analysis: Analyze the plasma concentrations of itraconazole and hydroxy
itraconazole using a validated LC-MS/MS method.

o Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate
pharmacokinetic parameters from the plasma concentration-time data using non-
compartmental analysis.

Analytical Method: LC-MS/MS Quantification of
Itraconazole and Hydroxy Itraconazole in Plasma

This section provides a representative protocol for the quantification of itraconazole and
hydroxy itraconazole in plasma samples.

Objective: To accurately and precisely quantify the concentrations of itraconazole and hydroxy
itraconazole in plasma.

Instrumentation:

» High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) system

o Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation):[12]

To 100 pL of plasma sample in a 96-well plate, add 50 pL of an internal standard solution
(e.g., deuterated itraconazole and hydroxy itraconazole in methanol).

Add 400 pL of 0.5% formic acid in acetonitrile to precipitate the plasma proteins.

Vortex the plate for 1 minute.

Centrifuge the plate at 3500 rpm for 5 minutes.
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o Transfer the supernatant for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Example):[12]

e Column: Agilent Zorbax SB-C18, 2.1xX50mm, 3.5 um

» Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid

» Mobile Phase B: 0.1% formic acid in acetonitrile

e Flow Rate: 0.500 mL/min

o Gradient: A suitable gradient to separate the analytes from matrix components.
« lonization Mode: Positive Electrospray lonization (ESI+)

» Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion
transitions for itraconazole, hydroxy itraconazole, and the internal standards.

Conclusion

The metabolism of itraconazole to hydroxy itraconazole is a clinically significant process that
profoundly influences the drug's efficacy and safety profile. This conversion, primarily driven by
CYP3A4, is a key consideration in drug development and clinical practice due to the
pharmacological activity of the metabolite and the potential for drug-drug interactions. The
experimental protocols and quantitative data presented in this guide provide a foundational
resource for researchers and scientists working with this important antifungal agent. A thorough
understanding of this metabolic pathway is essential for optimizing therapeutic outcomes and
ensuring patient safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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